4-Methoxy-3-n-pentoxybenzoyl chloride

Description

Significance of Aromatic Acid Chlorides in Contemporary Organic Synthesis

Aromatic acid chlorides, also known as aroyl chlorides, are a class of organic compounds derived from carboxylic acids where a hydroxyl group is replaced by a chlorine atom. wikipedia.org This substitution dramatically increases the reactivity of the carbonyl carbon, transforming the relatively stable carboxylic acid into a highly reactive electrophile. byjus.com Their heightened reactivity makes them exceptionally useful as acylating agents in a multitude of organic transformations. chemicalbook.com

These compounds are pivotal intermediates for the synthesis of a wide array of other functional groups and complex molecules. wikipedia.orgchemicalbook.com Key reactions include the formation of esters through reaction with alcohols, amides with amines, and anhydrides with carboxylates. wikipedia.orgsigmaaldrich.com Furthermore, they are classic reagents in Friedel-Crafts acylation reactions, a fundamental method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. byjus.com The versatility and high reactivity of aromatic acid chlorides secure their role as indispensable tools in the synthesis of pharmaceuticals, dyes, polymers, and agrochemicals. chemicalbook.comguidechem.com

Overview of Substituted Benzoyl Chlorides and their Role as Reactive Intermediates

Substituted benzoyl chlorides feature one or more functional groups attached to the benzene (B151609) ring, which can significantly modulate the compound's reactivity. The nature of these substituents—whether they are electron-donating or electron-withdrawing—influences the electrophilicity of the carbonyl carbon. Electron-donating groups, such as alkoxy (e.g., methoxy) or alkyl groups, increase electron density in the aromatic ring, which can stabilize the transition state of certain reactions. Conversely, electron-withdrawing groups, like nitro or halogen groups, decrease electron density, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. researchgate.net

This ability to tune reactivity makes substituted benzoyl chlorides valuable as reactive intermediates. researchgate.net They serve as versatile building blocks, allowing chemists to introduce specific benzoyl moieties into a target molecule. The synthesis of these intermediates often involves the chlorination of the corresponding substituted benzoic acids using reagents like thionyl chloride or oxalyl chloride. wikipedia.org The presence of specific substituents is crucial in designing multi-step syntheses, such as in the development of protein kinase inhibitors and other complex pharmaceutical agents. mdpi.com

Specific Focus on 4-Methoxy-3-n-pentoxybenzoyl Chloride: Structural Features and Research Relevance

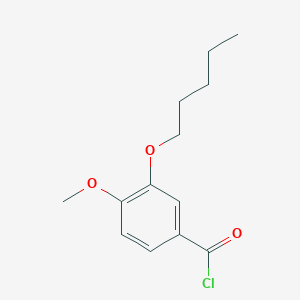

This compound is a disubstituted benzoyl chloride with the molecular formula C₁₃H₁₇ClO₃. amadischem.com Its structure consists of a central benzene ring functionalized with a reactive benzoyl chloride group. At position 4, there is a methoxy (B1213986) group (-OCH₃), and at position 3, a normal-pentoxy group (-OCH₂(CH₂)₃CH₃).

The key structural features are the two alkoxy groups positioned ortho and para to the benzoyl chloride. Both the methoxy and n-pentoxy groups are electron-donating, enriching the aromatic ring with electron density. This electronic configuration influences the molecule's reactivity, potentially modulating its behavior in acylation reactions compared to unsubstituted or electron-withdrawn benzoyl chlorides.

While specific research on this compound is not extensively documented in public literature, its structural motifs are present in molecules of significant biological interest. For example, the 3-hydroxy-4-methoxybenzoic acid scaffold, the precursor to the closely related 3-hydroxy-4-methoxybenzoyl chloride, is a starting material for the synthesis of Bosutinib, a drug used to treat chronic myelogenous leukemia. mdpi.com Similarly, amides derived from methoxy-substituted aromatic compounds have been investigated for their antimicrobial properties. nih.gov The research relevance of this compound, therefore, lies in its potential as a specialized building block for synthesizing complex organic molecules with tailored electronic and steric properties for applications in medicinal chemistry and materials science.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇ClO₃ | amadischem.com |

| IUPAC Name | 4-methoxy-3-(pentyloxy)benzoyl chloride | Inferred |

| CAS Number | 1181412-07-6 | amadischem.com |

| Molecular Weight | 256.72 g/mol | Calculated |

| Structure | Aromatic ring with one benzoyl chloride, one methoxy, and one n-pentoxy group | Inferred |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-pentoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO3/c1-3-4-5-8-17-12-9-10(13(14)15)6-7-11(12)16-2/h6-7,9H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEEPDLRMNPAMKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=CC(=C1)C(=O)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Techniques for Characterization and Reaction Monitoring of 4 Methoxy 3 N Pentoxybenzoyl Chloride

Spectroscopic Methods for Structural Elucidation of Aromatic Acyl Chlorides

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom.

¹H NMR: In the ¹H NMR spectrum of 4-Methoxy-3-n-pentoxybenzoyl chloride, the protons on the aromatic ring, the methoxy (B1213986) group, and the n-pentoxy group would exhibit characteristic chemical shifts and splitting patterns. The protons on the aromatic ring typically appear in the downfield region (δ 7.0-8.0 ppm). The methoxy group protons would be visible as a sharp singlet, while the protons of the n-pentoxy chain would show distinct multiplets corresponding to their position relative to the oxygen atom.

¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the acyl chloride group is highly deshielded and appears significantly downfield (typically δ 165-170 ppm). The aromatic carbons, ether-linked carbons, and aliphatic carbons of the pentoxy chain each resonate in predictable regions of the spectrum. chemicalbook.comhmdb.ca The chemical shift of the methoxy carbon is a useful descriptor for analyzing substitution patterns on the aromatic ring. researchgate.net

Interactive Table 1: Predicted NMR Data for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Carbonyl (C=O) | --- | ~168 ppm |

| Aromatic C-Cl | --- | ~130 ppm |

| Aromatic C-OCH₃ | --- | ~164 ppm |

| Aromatic C-OC₅H₁₁ | --- | ~155 ppm |

| Aromatic CH | ~7.5-7.8 ppm (multiplets) | ~112-125 ppm |

| Methoxy (-OCH₃) | ~3.9 ppm (singlet) | ~56 ppm |

| Pentoxy (-OCH₂ CH₂CH₂CH₂CH₃) | ~4.1 ppm (triplet) | ~70 ppm |

| Pentoxy (-OCH₂CH₂ CH₂CH₂CH₃) | ~1.8 ppm (multiplet) | ~28 ppm |

| Pentoxy (-OCH₂CH₂CH₂ CH₂CH₃) | ~1.4 ppm (multiplet) | ~29 ppm |

| Pentoxy (-OCH₂CH₂CH₂CH₂ CH₃) | ~1.3 ppm (multiplet) | ~22 ppm |

| Pentoxy (-OCH₂CH₂CH₂CH₂CH₃ ) | ~0.9 ppm (triplet) | ~14 ppm |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nih.gov

For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. In tandem mass spectrometry (MS/MS), this molecular ion is fragmented, and the resulting daughter ions provide clues to the molecule's structure. A common fragmentation pathway for benzoyl chloride derivatives involves the loss of the chlorine atom to form a stable acylium ion. chromatographyonline.com Other expected fragments would result from the cleavage of the ether bonds, leading to the loss of the methoxy (-OCH₃) or n-pentoxy (-OC₅H₁₁) groups. miamioh.edu The benzoyl fragment itself (m/z 105) is a characteristic ion in the mass spectra of many benzoyl compounds. nih.gov

Interactive Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound (Molecular Formula: C₁₃H₁₇ClO₃)

| Ion/Fragment | Predicted m/z | Description |

| [M]⁺ | 256.09 | Molecular Ion |

| [M+2]⁺ | 258.09 | Isotope peak due to ³⁷Cl |

| [M-Cl]⁺ | 221.12 | Loss of Chlorine atom (acylium ion) |

| [M-OCH₃]⁺ | 225.09 | Loss of Methoxy radical |

| [M-C₅H₁₁O]⁺ | 169.05 | Loss of Pentoxy radical |

| [C₈H₇O₂]⁺ | 135.04 | Fragment from cleavage of pentoxy group and COCl |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be dominated by a very strong and sharp absorption band characteristic of the acyl chloride C=O stretch, typically found at a high wavenumber (around 1770-1815 cm⁻¹). nist.gov This distinct peak helps to differentiate it from related carboxylic acids or esters, whose C=O stretches appear at lower frequencies. Other key absorptions would include C-O stretching vibrations for the two ether linkages and C=C stretching bands for the aromatic ring.

Interactive Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Acyl Chloride (C=O) | Stretch | ~1800 | Strong, Sharp |

| Aromatic (C=C) | Stretch | ~1600, 1500 | Medium to Weak |

| Ether (Ar-O-C) | Asymmetric Stretch | ~1250 | Strong |

| Ether (C-O-C) | Symmetric Stretch | ~1040 | Strong |

| Aliphatic (C-H) | Stretch | ~2850-2960 | Medium |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of a compound and for analyzing the composition of reaction mixtures.

High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, UHPLC, are powerful techniques for separating, identifying, and quantifying components in a mixture. researchgate.net Due to the high reactivity of acyl chlorides, which can react with common HPLC solvents like water or methanol, direct analysis is challenging. google.comresearchgate.net A common strategy is to perform a pre-column derivatization, converting the reactive acyl chloride into a more stable derivative, such as an ester or an amide, which can then be easily analyzed. nih.govresearchgate.net For instance, reaction with 2-nitrophenylhydrazine (B1229437) produces a stable derivative with strong UV absorbance, allowing for sensitive detection. google.comnih.gov

A reversed-phase HPLC or UHPLC method would typically be employed, using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. orientjchem.org

Interactive Table 4: Exemplary HPLC Method Parameters for Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250mm x 4.6mm, 5µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile |

| Gradient | Gradient elution, starting from 50% B to 95% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) at ~254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. orientjchem.org While direct analysis of a high-boiling point, reactive compound like this compound by GC is difficult, the technique is well-suited for monitoring the presence of more volatile starting materials or byproducts in a reaction mixture. For the acyl chloride itself, derivatization to a more volatile and stable species, such as a methyl ester, could enable GC analysis, though HPLC is more commonly employed for such molecules. researchgate.net

Application of Derivatization Strategies for Enhanced Analytical Sensitivity

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which has properties that are more suitable for a particular analytical method. In the context of analyzing compounds like this compound, derivatization can significantly enhance analytical sensitivity, particularly for techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). This enhancement is crucial when dealing with complex biological matrices where target analytes are often present in low concentrations.

The primary goals of derivatization in this context are to improve the chromatographic behavior, increase the ionization efficiency in the mass spectrometer, and enhance the selectivity of the detection method. By attaching a specific chemical tag to the analyte, its physicochemical properties can be altered to make it more amenable to analysis. For instance, nonpolar compounds that are difficult to detect by electrospray ionization (ESI) can be derivatized to introduce a charged or easily ionizable group, thereby increasing their signal intensity in the mass spectrometer. aliyuncs.com

Benzoyl Chloride Derivatization in Metabolomics and Neurochemical Profiling

Benzoyl chloride and its analogs are widely utilized as derivatizing agents in the fields of metabolomics and neurochemical profiling. nih.govdaneshyari.com This strategy is particularly effective for compounds containing primary and secondary amines, phenols, and thiols, functional groups that are common in many metabolites and neurochemicals. The reaction, known as the Schotten-Baumann reaction, results in the formation of stable benzoyl derivatives that exhibit improved chromatographic retention on reversed-phase columns and enhanced ionization efficiency, leading to significant increases in analytical sensitivity, sometimes by as much as 1,000-fold. nih.govchromatographyonline.com

The application of benzoyl chloride derivatization coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has enabled the development of widely targeted metabolomic assays. These assays can simultaneously quantify a large number of related compounds, providing comprehensive data for understanding physiological and pathological processes. nih.govnih.gov For example, this technique has been successfully applied to the analysis of neurochemicals in various biological samples, including rat microdialysate, human cerebrospinal fluid, human serum, and fly tissue homogenate. nih.govresearchgate.net Such methods are valuable for monitoring changes in neurochemical pathways and identifying potential biomarkers for neurological disorders. daneshyari.com

The versatility of benzoyl chloride derivatization allows for the analysis of a broad spectrum of neurologically relevant compounds, including catecholamines, indoleamines, amino acids, polyamines, and their metabolites. nih.gov The derivatization process is typically rapid, often completed in seconds at room temperature, and the resulting benzoylated products are stable, which is advantageous for high-throughput analysis. daneshyari.com

Below is a table of compounds that are commonly analyzed using benzoyl chloride derivatization in metabolomics and neurochemical profiling.

| Class | Compound Name |

| Amino Acids | Alanine |

| Aspartic Acid | |

| GABA (4-Aminobutyric acid) | |

| Glutamic Acid | |

| Glycine | |

| Leucine | |

| Lysine | |

| Methionine | |

| Phenylalanine | |

| Proline | |

| Serotonin (B10506) | |

| Tyrosine | |

| Valine | |

| Neurotransmitters & Metabolites | Dopamine (B1211576) |

| 3,4-Dihydroxyphenylacetic acid (DOPAC) | |

| Norepinephrine | |

| 3-Methoxytyramine (3-MT) | |

| Polyamines | Putrescine |

| Spermidine | |

| Other | Glutathione |

This table is generated based on compounds mentioned in the search results. nih.gov

Quantification Methodologies utilizing Isotope-Labeled Internal Standards

Accurate quantification is a cornerstone of reliable analytical chemistry. In LC-MS-based analyses, the use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard for achieving high precision and accuracy. scispace.com This approach involves adding a known amount of an isotopically heavier version of the analyte to the sample at the beginning of the analytical workflow. The SIL-IS has nearly identical chemical and physical properties to the analyte of interest, meaning it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer. scispace.com

For derivatization-based assays, a particularly effective strategy is to use an isotope-labeled derivatizing agent. In the case of benzoyl chloride derivatization, ¹³C₆-labeled benzoyl chloride is commercially available and widely used. acs.org When ¹³C₆-benzoyl chloride is used to derivatize a pure standard of the analyte, it creates a stable isotope-labeled derivative that can serve as the internal standard. This "paired" SIL-IS can then be added to the biological sample before the derivatization step with unlabeled benzoyl chloride.

This methodology offers several advantages:

Correction for Derivatization Inefficiency: The SIL-IS corrects for any variability or incompleteness in the derivatization reaction.

Compensation for Matrix Effects: It effectively compensates for signal suppression or enhancement caused by other components in the biological matrix.

Improved Precision and Accuracy: The use of a SIL-IS significantly improves the precision of the measurement by accounting for variations in sample preparation, injection volume, and instrument response. scispace.com

The development of quantitative methods using benzoyl chloride derivatization and SIL-IS has been successfully applied to the analysis of a wide range of metabolites in various complex matrices, including seawater and saline culture media. acs.org

The following table lists common isotope-labeled internal standards used in conjunction with benzoyl chloride derivatization.

| Isotope-Labeled Standard | Application |

| ¹³C₆-Benzoyl chloride | Used to create paired internal standards for a wide range of amine- and phenol-containing compounds. researchgate.netacs.org |

| ¹³C₅-Glutamate | Used as an internal standard for glutamate (B1630785) analysis. nih.gov |

| d₄-Serotonin | Used as an internal standard for serotonin analysis. nih.gov |

| ¹³C₆-Dopamine | Used as an internal standard for dopamine analysis. nih.gov |

| d₆-GABA | Used as an internal standard for GABA analysis. nih.gov |

This table is generated based on isotope-labeled standards mentioned in the search results.

Reactivity and Mechanistic Investigations of 4 Methoxy 3 N Pentoxybenzoyl Chloride in Key Organic Transformations

Nucleophilic Acyl Substitution Reactions

The core reactivity of 4-methoxy-3-n-pentoxybenzoyl chloride is dominated by nucleophilic acyl substitution. In these reactions, the chlorine atom, a good leaving group, is replaced by a nucleophile. The reaction proceeds through a tetrahedral intermediate.

Esterification with Alcohols

The reaction of this compound with alcohols is expected to yield the corresponding esters. This transformation, a classic example of nucleophilic acyl substitution, would likely proceed readily, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. The reaction mechanism involves the attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the acyl chloride.

Table 1: Predicted Esterification Reactions of this compound

| Alcohol | Base | Expected Ester Product |

| Methanol | Pyridine | Methyl 4-methoxy-3-n-pentoxybenzoate |

| Ethanol | Pyridine | Ethyl 4-methoxy-3-n-pentoxybenzoate |

| Isopropanol | Pyridine | Isopropyl 4-methoxy-3-n-pentoxybenzoate |

Amidation with Amines

The reaction with primary or secondary amines is predicted to form the corresponding amides. Typically, two equivalents of the amine are used; one acts as the nucleophile, and the second acts as a base to neutralize the liberated HCl. Alternatively, an external non-nucleophilic base can be employed.

Table 2: Predicted Amidation Reactions of this compound

| Amine | Base | Expected Amide Product |

| Ammonia (B1221849) | Excess Ammonia | 4-Methoxy-3-n-pentoxybenzamide |

| Diethylamine | Triethylamine (B128534) | N,N-Diethyl-4-methoxy-3-n-pentoxybenzamide |

| Aniline (B41778) | Pyridine | N-Phenyl-4-methoxy-3-n-pentoxybenzamide |

Formation of Acid Anhydrides

This compound can be converted to a carboxylic anhydride. This is typically achieved by reacting the acyl chloride with a carboxylate salt, such as sodium 4-methoxy-3-n-pentoxybenzoate, to form the symmetrical anhydride. Reaction with a different carboxylate salt would lead to a mixed anhydride. rsc.orgyoutube.comyoutube.comyoutube.com

Role of Tetrahedral Intermediates in Reaction Pathways

In all the aforementioned nucleophilic acyl substitution reactions, the formation of a tetrahedral intermediate is a crucial mechanistic step. sigmaaldrich.comorganic-chemistry.orgwikipedia.orgchemrxiv.orgnih.gov The nucleophile attacks the carbonyl carbon, breaking the carbon-oxygen pi bond and forming a transient species where the carbonyl carbon is sp3-hybridized. This intermediate is generally unstable and quickly collapses by expelling the chloride ion to reform the carbonyl double bond, resulting in the substituted product. The stability of this intermediate can be influenced by the electronic nature of the substituents on the aromatic ring.

Electrophilic Aromatic Substitution: Friedel-Crafts Acylation

In addition to its reactivity at the acyl chloride group, the benzene (B151609) ring of this compound can itself participate in electrophilic aromatic substitution reactions.

Reaction with Aromatic Substrates and Catalytic Considerations

This compound can act as an acylating agent in Friedel-Crafts acylation reactions. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), it can react with electron-rich aromatic compounds to form diaryl ketones. youtube.comyoutube.comyoutube.comyoutube.com The Lewis acid activates the acyl chloride by coordinating to the chlorine atom, which facilitates the formation of a highly electrophilic acylium ion. The electron-donating methoxy (B1213986) and n-pentoxy groups on the acylating agent's ring would influence the reactivity but the primary reaction would be the acylation of the substrate.

Table 3: Predicted Friedel-Crafts Acylation Reactions

| Aromatic Substrate | Lewis Acid Catalyst | Expected Product |

| Benzene | AlCl₃ | (4-Methoxyphenyl)(phenyl)methanone derivative |

| Toluene | FeCl₃ | (4-Methoxyphenyl)(p-tolyl)methanone derivative |

| Anisole | AlCl₃ | (4-Methoxyphenyl)(4-methoxyphenyl)methanone derivative |

Regioselectivity and Confinement Effects in Catalyzed Acylations

The regioselectivity of electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation using this compound, is dictated by the directing effects of the substituents on the benzoyl chloride ring. The 4-methoxy and 3-n-pentoxy groups are both ortho-, para-directing activators due to their ability to donate electron density to the aromatic ring through resonance. However, in the context of the benzoyl chloride, these electronic effects primarily influence the reactivity of the acyl chloride itself rather than directing the position of attack on a separate aromatic substrate.

When considering the acylation of an aromatic substrate, the regiochemical outcome is determined by the substituents on that substrate. However, the electronic nature of the acylating agent, this compound, can influence reaction rates. The electron-donating methoxy and pentoxy groups can slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride, potentially requiring more stringent catalytic conditions.

Confinement effects in catalyzed acylations, for instance within the pores of a zeolite or the active site of an enzyme, can override the inherent electronic directing effects of a substrate. These effects arise from the specific spatial orientation that the catalyst imposes on the reactants. For a reaction involving this compound, a sterically constrained environment could favor acylation at a less hindered position on the substrate, even if it is not the most electronically activated one. The bulky n-pentoxy group, in particular, could play a significant role in such shape-selective catalysis, where the transition state geometry is controlled by the catalyst's architecture.

Radical Reactions Involving Acyl Chlorides

Photochemical Generation of Acyl Radicals

Acyl radicals are valuable intermediates in organic synthesis, and their generation from stable precursors like acyl chlorides is a significant area of research. Photochemical methods offer a mild and efficient way to produce these radicals. nih.gov The process typically involves the homolytic cleavage of the carbon-chlorine bond upon absorption of light energy. nih.gov

For a molecule like this compound, this can be achieved through direct photolysis with UV light or, more commonly, through photosensitization using a photocatalyst that absorbs light in the visible spectrum. researchgate.net In a photocatalytic cycle, the excited photocatalyst can transfer an electron to the acyl chloride, leading to a radical anion that fragments, expelling a chloride ion to yield the desired 4-methoxy-3-n-pentoxybenzoyl radical. This radical can then participate in various subsequent reactions.

Table 1: General Strategies for Photochemical Radical Generation

| Method | Description | Activator | Typical Substrates |

|---|---|---|---|

| Direct Photolysis | Substrate directly absorbs UV light, leading to homolytic bond cleavage. | UV Light | Alkyl Halides, Acyl Chlorides |

| Photoredox Catalysis | A photocatalyst absorbs visible light and engages in single-electron transfer (SET) with the substrate. researchgate.net | Visible Light + Photocatalyst | Alkyl Halides, Carboxylic Acids, Acyl Chlorides |

| Nucleophilic Catalysis | A nucleophilic catalyst activates an electrophile via an SN2 pathway to form a photo-active intermediate, which then fragments into radicals upon irradiation. nih.gov | Visible Light + Nucleophilic Catalyst | Alkyl Electrophiles |

1,3-Acylative Chlorination of Cyclopropanes

A significant application of photochemically generated acyl radicals is in the functionalization of strained ring systems. Recent studies have demonstrated the 1,3-acylative chlorination of cyclopropanes using benzoyl chlorides as bifunctional reagents that provide both the acyl group and the chlorine atom. chemrxiv.org This transformation is typically achieved using a dual catalytic system involving an N-heterocyclic carbene (NHC) and a photoredox catalyst under visible light irradiation. chemrxiv.org

The proposed mechanism involves the following key steps:

Generation of the acyl radical from this compound via a photoredox cycle.

The NHC catalyst opens the cyclopropane (B1198618) ring to form a homoenolate intermediate.

The acyl radical is trapped by the homoenolate.

The resulting radical intermediate is then chlorinated, with the chloride source being the starting acyl chloride or the chloride anion generated in the initial radical formation step.

This method provides a direct route to γ-chlorinated ketones, which are valuable synthetic intermediates. chemrxiv.org The reaction complements traditional strategies and offers a modular platform for synthesizing complex molecules. chemrxiv.org

Other Significant Reactions

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

Acyl chlorides are highly reactive towards strong nucleophiles like Grignard reagents (R-MgX). The reaction of this compound with a Grignard reagent is expected to proceed via a two-step addition process.

First Addition: The Grignard reagent attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride ion to form a ketone intermediate.

Second Addition: The newly formed ketone is generally more reactive than the starting acyl chloride towards the Grignard reagent. masterorganicchemistry.com Consequently, it rapidly undergoes a second nucleophilic attack by another equivalent of the Grignard reagent. masterorganicchemistry.com

After an aqueous workup to protonate the resulting alkoxide, the final product is a tertiary alcohol where two identical alkyl or aryl groups from the Grignard reagent have been added to the original carbonyl carbon.

Table 2: Expected Products from Reaction with Grignard Reagents

| Reactants | Intermediate Product | Final Product (after workup) |

|---|---|---|

| This compound + 2 equiv. CH₃MgBr | 1-(4-Methoxy-3-n-pentoxyphenyl)ethan-1-one | 2-(4-Methoxy-3-n-pentoxyphenyl)propan-2-ol |

To prevent this double addition and isolate the ketone, the reactivity of the organometallic reagent must be moderated. This can be achieved by using less reactive organometallics (e.g., organocadmium or organocuprate reagents) or by performing the reaction at very low temperatures. wisc.edu Another approach involves complexing the Grignard reagent with specific ligands, which moderates its nucleophilicity and prevents the second addition to the ketone. wisc.edu

Solvolysis in Weakly Nucleophilic Media and Cationic Channels

Solvolysis is a reaction where the solvent acts as the nucleophile. In weakly nucleophilic media, such as mixtures of water with alcohols or fluorinated alcohols, the solvolysis of this compound is expected to proceed through a cationic intermediate. nih.govrsc.org The mechanism can be viewed as SN1-like, involving the departure of the chloride leaving group to form a resonance-stabilized acylium ion.

The stability of this acylium ion is crucial to the reaction rate. The 4-methoxy and 3-n-pentoxy substituents are strong electron-donating groups, which significantly stabilize the positive charge on the carbonyl carbon through resonance. This stabilization facilitates the ionization step, making the compound more reactive in solvolysis compared to unsubstituted or electron-withdrawn benzoyl chlorides.

Studies on the solvolysis of substituted benzyl (B1604629) chlorides have shown that electron-donating groups at the para-position significantly accelerate the reaction via an SN1 mechanism. nih.govrsc.org For instance, the solvolysis rate for 4-methoxybenzyl chloride is substantially higher than that for unsubstituted benzyl chloride. nih.gov A similar trend is expected for the corresponding benzoyl chlorides. The reaction proceeds through a cationic channel, where the solvent molecules compete to attack the stabilized carbocation (or acylium ion). The ratio of products formed (e.g., ester and carboxylic acid in an alcohol-water mixture) depends on the nucleophilicity of the solvents and the reactivity of the cationic intermediate.

Electronic and Steric Effects of Methoxy and N Pentoxy Substituents on the Reactivity Profile of Benzoyl Chlorides

Inductive and Resonance Effects of Alkoxy Groups on Carbonyl Electrophilicity

The electrophilicity of the carbonyl carbon in a benzoyl chloride is a critical determinant of its reactivity, particularly in nucleophilic acyl substitution reactions. libretexts.org This electrophilicity is modulated by a combination of inductive and resonance effects from the ring substituents. libretexts.orglibretexts.org

Alkoxy groups, such as methoxy (B1213986) and n-pentoxy, exhibit a dual electronic nature. stackexchange.com Due to the high electronegativity of the oxygen atom, they exert an electron-withdrawing inductive effect (-I) through the sigma (σ) bond framework, which pulls electron density away from the aromatic ring. libretexts.orgvaia.com Conversely, the lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system, resulting in a strong electron-donating resonance effect (+R or +M). libretexts.orgstackexchange.comlibretexts.org

In 4-methoxy-3-n-pentoxybenzoyl chloride, these effects are position-dependent:

4-Methoxy Group: Located at the para position, the methoxy group's strong electron-donating resonance effect dominates its inductive effect. stackexchange.comvaia.comlibretexts.org This resonance donation increases the electron density within the aromatic ring and, by extension, reduces the partial positive charge on the carbonyl carbon. libretexts.org This decrease in carbonyl electrophilicity makes the molecule less reactive toward nucleophiles compared to unsubstituted benzoyl chloride. libretexts.org

3-n-Pentoxy Group: Situated at the meta position, the resonance effect of the n-pentoxy group does not extend to the carbonyl carbon. Therefore, its electron-withdrawing inductive effect is the primary electronic influence from this position. stackexchange.comwikipedia.org This inductive withdrawal slightly increases the electrophilicity of the carbonyl carbon.

Table 1: Summary of Electronic Effects of Alkoxy Substituents

| Substituent | Position | Dominant Electronic Effect | Impact on Carbonyl Electrophilicity |

|---|---|---|---|

| 4-Methoxy | Para | +R (Electron-Donating Resonance) | Decrease |

| 3-n-Pentoxy | Meta | -I (Electron-Withdrawing Inductive) | Increase |

| Overall | - | Net Electron Donation | Net Decrease |

Impact of Substituents on Nucleophilic Acyl Substitution Rates and Mechanisms

Nucleophilic acyl substitution is the characteristic reaction of acyl chlorides. chemguide.co.uklibretexts.org The reaction proceeds via a two-step mechanism known as addition-elimination. masterorganicchemistry.comlibretexts.orgyoutube.com In the first step, the nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgpearson.com In the second step, the carbonyl double bond is reformed by expelling the chloride ion, which is an excellent leaving group. libretexts.orgkhanacademy.org

The rates of these reactions are highly sensitive to the electronic properties of the substituents on the aromatic ring. libretexts.org

Rate-Limiting Step: The initial nucleophilic attack is typically the rate-limiting step. libretexts.org Therefore, factors that decrease the electrophilicity of the carbonyl carbon will slow down the reaction.

Effect of Alkoxy Groups: As established, the net effect of the 4-methoxy and 3-n-pentoxy groups is electron donation into the ring, which reduces the partial positive charge on the carbonyl carbon. libretexts.orglibretexts.org This makes the carbonyl carbon less attractive to incoming nucleophiles, thereby decreasing the rate of nucleophilic acyl substitution compared to benzoyl chloride or benzoyl chlorides with electron-withdrawing groups. libretexts.org

While both acid- and base-catalyzed mechanisms exist, even reactions with neutral nucleophiles like alcohols or water can proceed, albeit at different rates depending on the nucleophile's strength. libretexts.orgyoutube.comchadsprep.com For this compound, the conversion to less reactive carboxylic acid derivatives, such as esters or amides, is readily achievable. libretexts.orgsavemyexams.com For example, reaction with an alcohol will yield the corresponding ester. savemyexams.com

Influence on Friedel-Crafts Acylation Regioselectivity and Reaction Rates

In a Friedel-Crafts acylation, the benzoyl chloride acts as the electrophile precursor. In the presence of a Lewis acid catalyst like AlCl₃, it forms a highly reactive acylium ion. alexandonian.combyjus.com This electrophile then attacks an electron-rich aromatic substrate.

The substituents on the benzoyl chloride itself primarily influence the rate of the reaction, rather than the regioselectivity. The regioselectivity (i.e., the ortho, para, or meta position of attack) is determined by the substituents on the nucleophilic aromatic ring being acylated. alexandonian.comnumberanalytics.com

Quantitative Structure-Reactivity Relationships (QSPR) and Hammett Analysis

The Hammett equation provides a quantitative means to correlate the structure of substituted aromatic compounds with their reactivity. libretexts.org The equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant (e.g., benzoic acid).

ρ (rho) is the reaction constant, which measures the sensitivity of a reaction to substituent effects. libretexts.org

σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a substituent at a specific position (meta or para). libretexts.org

A positive σ value indicates an electron-withdrawing group, while a negative σ value indicates an electron-donating group. For alkoxy groups like methoxy, the σ value is position-dependent:

σ_meta: At the meta position, the electron-withdrawing inductive effect dominates, resulting in a positive σ value (σ_m for -OCH₃ is +0.12). stackexchange.comwikipedia.org The n-pentoxy group at the 3-position is expected to have a similar positive σ_meta value.

σ_para: At the para position, the strong electron-donating resonance effect outweighs the inductive effect, resulting in a negative σ value (σ_p for -OCH₃ is -0.27). stackexchange.comwikipedia.org

For this compound, the total electronic effect can be approximated by the sum of the individual Hammett constants. This allows for a prediction of its reactivity relative to other substituted benzoyl chlorides in various reactions. libretexts.org

Table 2: Hammett Substituent Constants (σ) for Relevant Groups

| Substituent | σ_meta | σ_para |

|---|---|---|

| -OCH₃ (Methoxy) | +0.12 | -0.27 |

| -O(CH₂)₄CH₃ (n-Pentoxy) | ~ +0.12 | ~ -0.27 |

| -Cl (Chloro) | +0.37 | +0.23 |

| -NO₂ (Nitro) | +0.71 | +0.78 |

| -H (Hydrogen) | 0.00 | 0.00 |

Values for n-pentoxy are approximated based on the values for methoxy, as the electronic effect is dominated by the oxygen atom.

Steric Hindrance Effects of the n-Pentoxy Group on Reaction Accessibility

Beyond electronic effects, steric hindrance plays a crucial role in dictating reaction outcomes. numberanalytics.comunina.it Steric hindrance refers to the spatial bulk of a substituent, which can impede the approach of a reactant to a nearby reaction site. numberanalytics.comnih.gov

In this compound, the n-pentoxy group is significantly larger and more conformationally flexible than the methoxy group. researchgate.netrsc.org The long pentyl chain can shield the carbonyl carbon from the attack of a nucleophile. numberanalytics.comresearchgate.net This steric impediment can reduce the rate of nucleophilic acyl substitution, especially if the incoming nucleophile is also bulky. nih.govmdpi.com

This effect is particularly relevant when comparing the reactivity of this molecule to its simpler analog, 3,4-dimethoxybenzoyl chloride. While the electronic properties of the two molecules are very similar, the increased steric bulk of the n-pentoxy group in this compound would be expected to result in slower reaction kinetics in sterically demanding transformations. numberanalytics.comrsc.org This steric factor can be a useful tool in synthesis, allowing for modulation of reactivity by changing the size of the alkoxy group without significantly altering the electronic nature of the molecule. mdpi.com

Computational Chemistry and Theoretical Modeling of Alkoxy Substituted Benzoyl Chlorides

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to determining the most stable three-dimensional structure (conformation) and the electronic properties of molecules like 4-Methoxy-3-n-pentoxybenzoyl chloride. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing detailed molecular insights.

For substituted benzoyl chlorides, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311G(d,p), are used to optimize the molecular geometry to its lowest energy state. researchgate.net These calculations reveal critical parameters like bond lengths, bond angles, and dihedral angles. For benzoyl chloride itself, studies have shown that the planar conformation, where the carbonyl group is coplanar with the benzene (B151609) ring, is the most stable. researchgate.net In the case of this compound, theoretical modeling would focus on the rotational barriers and preferred orientations of the two alkoxy substituents and the acyl chloride group. The bulky n-pentoxy group, with its flexible alkyl chain, would introduce several low-energy conformations that could be analyzed computationally.

Key electronic properties derived from these calculations include the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the electrostatic potential map. These properties are crucial for predicting the molecule's reactivity, particularly the sites susceptible to nucleophilic or electrophilic attack.

Table 1: Representative Parameters from DFT Optimization of a Substituted Benzoyl Chloride (Note: This is an illustrative table based on typical computational outputs for similar molecules.)

| Parameter | Description | Typical Calculated Value | Computational Method |

|---|---|---|---|

| C=O Bond Length | The length of the carbonyl double bond. | ~1.19 Å | DFT/B3LYP/6-311G(d,p) |

| C-Cl Bond Length | The length of the carbon-chlorine single bond in the acyl chloride group. | ~1.79 Å | DFT/B3LYP/6-311G(d,p) |

| O=C-C-C Dihedral Angle | The angle defining the planarity of the benzoyl group. | ~0° or ~180° | DFT/B3LYP/6-311G(d,p) |

| Mulliken Charge on C | The partial charge on the carbonyl carbon atom. | Positive (e.g., +0.5 to +0.7) | Mulliken Population Analysis |

Prediction and Analysis of Reaction Pathways and Transition States

A significant application of computational chemistry is the mapping of reaction energy profiles to understand reaction mechanisms. For benzoyl chlorides, this includes modeling processes like solvolysis, hydrolysis, and Friedel-Crafts acylation. wikipedia.org Theoretical calculations allow for the identification of stationary points along a reaction coordinate, including reactants, products, intermediates, and, most importantly, transition states (TS). acs.org

A transition state is an energy maximum along the reaction pathway and is characterized computationally by having exactly one imaginary vibrational frequency. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), which is the primary determinant of the reaction rate. ikprress.org

For reactions of benzoyl chlorides, computational studies can distinguish between different possible mechanisms, such as the SN1-like pathway, which proceeds through a discrete acylium ion intermediate, and the SN2-like pathway (or addition-elimination), which involves direct nucleophilic attack on the carbonyl carbon. researchgate.netmdpi.com By calculating the activation energies for each pathway, chemists can predict which mechanism is favored under specific conditions. acs.org For instance, DFT calculations can model the entire free energy profile for the reaction of a benzoyl chloride with a nucleophile, revealing the step-by-step transformation and the rate-determining step. acs.org

Theoretical Studies on Heterolytic Bond Dissociation Energies and Acylium Ion Stability

The tendency of a substituted benzoyl chloride to react via a cationic SN1-like mechanism is directly related to the stability of the resulting acylium ion and the energy required to break the carbon-chlorine bond heterolytically. The Heterolytic Bond Dissociation Energy (HBDE) is the enthalpy change for the gas-phase dissociation of the molecule into an acylium cation and a chloride anion (RCOCl → RCO⁺ + Cl⁻). acs.orgiupac.org

Ab initio and DFT calculations have been used to compute the HBDE for a range of substituted benzoyl chlorides. mdpi.com These studies consistently show that electron-donating groups (EDGs) on the aromatic ring significantly lower the HBDE by stabilizing the positive charge on the resulting acylium ion. researchgate.netmdpi.com Conversely, electron-withdrawing groups (EWGs) destabilize the cation and increase the HBDE. For this compound, the two powerful electron-donating alkoxy groups would be expected to substantially stabilize the corresponding acylium ion, leading to a relatively low C-Cl HBDE and a higher propensity for reactions involving a cationic intermediate.

The stability of the acylium ion itself is a subject of theoretical interest. It is best represented by two main resonance structures: R-C⁺=O ↔ R-C≡O⁺. Computational and conceptual analyses indicate that the structure with the carbon-oxygen triple bond is a more significant contributor to the resonance hybrid because in this form, both the carbon and oxygen atoms have a complete octet of electrons, which is a highly stabilizing feature. youtube.comyoutube.com

Table 2: Calculated Heterolytic Bond Dissociation Energies (HBDE) for para-Substituted Benzoyl Chlorides (Data adapted from ab initio calculations to illustrate substituent effects.)

| Substituent (Z) | Hammett Constant (σp) | Calculated HBDE (kcal/mol) |

|---|---|---|

| OMe | -0.27 | Lower |

| Me | -0.17 | ↓ |

| H | 0.00 | 150.1 |

| Cl | +0.23 | ↑ |

| NO₂ | +0.78 | Higher |

Source: Adapted from findings in scientific literature. researchgate.netmdpi.com The trend shows that electron-donating groups like OMe lower the energy required to form the acylium ion.

Modeling of Solvent Effects on Reaction Kinetics and Mechanisms

The solvent plays a critical role in the reactions of benzoyl chlorides, particularly those involving charge separation in the transition state or the formation of ionic intermediates. Computational models account for solvent effects using two primary approaches: implicit and explicit solvation models.

Implicit Models : These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a characteristic dielectric constant. nih.govnih.gov This method is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute. It is widely used to calculate reaction profiles in different solvents to see how polarity affects activation barriers.

Explicit Models : This approach involves including a number of individual solvent molecules in the quantum mechanical calculation. nih.gov While computationally intensive, this method can model specific solute-solvent interactions, such as hydrogen bonding, which can be critical in protic solvents.

Theoretical studies on related systems have shown that solvent polarity can dramatically influence both reaction rates and mechanisms. For example, a computational investigation of a benzoyl chloride reaction in the low-dielectric solvent 1,4-dioxane (B91453) versus the polar aprotic solvent acetonitrile (B52724) revealed a shift in thermodynamic control. The reaction was found to be entropy-controlled in the nonpolar solvent and enthalpy-controlled in the polar solvent. ikprress.org Similarly, weakly nucleophilic, highly polar solvents like hexafluoroisopropanol (HFIP) are known both experimentally and computationally to favor the SN1 pathway by effectively solvating the ionic intermediates. mdpi.com

Computational Validation of Substituent Effects and Structure-Reactivity Correlations

A key strength of computational chemistry is its ability to validate and provide a mechanistic basis for experimentally observed trends, such as those described by linear free-energy relationships like the Hammett equation. Quantitative Structure-Activity Relationship (QSAR) studies also leverage computed descriptors to predict chemical reactivity or biological activity. nih.gov

For substituted benzoyl chlorides, computational models have successfully reproduced and explained the effects of substituents on reactivity. mdpi.com For example, in solvolysis reactions that proceed through a cationic transition state, a negative Hammett ρ (rho) value is observed experimentally, indicating that electron-donating groups accelerate the reaction. Computational studies corroborate this by calculating lower activation energy barriers for substrates with electron-donating groups compared to those with electron-withdrawing groups. researchgate.net

One study on the reaction of substituted benzoyl chlorides with ammonium (B1175870) thiocyanate (B1210189) calculated a large, positive Hammett ρ value of +1.94. ikprress.org This indicates the buildup of negative charge in the transition state, meaning that electron-withdrawing groups (like -NO₂) stabilize the transition state and accelerate the reaction, a finding that aligns perfectly with the proposed addition-elimination mechanism for that specific reaction. ikprress.org

For this compound, these validated models would predict that the powerful electron-donating alkoxy groups would significantly accelerate reactions with a buildup of positive charge in the transition state (e.g., SN1 solvolysis, Friedel-Crafts acylation) and decelerate reactions with a buildup of negative charge in the transition state.

Applications of 4 Methoxy 3 N Pentoxybenzoyl Chloride As a Synthetic Intermediate in Complex Organic Synthesis and Materials Science

Precursor in the Synthesis of Functional Esters and Amides

The most fundamental application of an acyl chloride is its reaction with nucleophiles to form new derivatives. 4-Methoxy-3-n-pentoxybenzoyl chloride serves as an excellent starting material for the synthesis of a wide range of esters and amides, which are important classes of compounds in pharmaceuticals, agrochemicals, and materials science. hud.ac.uk

The reaction with alcohols (alcoholysis) or phenols yields the corresponding esters. This transformation is typically rapid and often proceeds at room temperature. chemguide.co.uk For less reactive alcohols or phenols, gentle warming or the use of a base like pyridine (B92270) can facilitate the reaction. chemguide.co.uklibretexts.org The reaction of an acyl chloride with an alcohol is generally more efficient and irreversible compared to the Fischer esterification which uses a carboxylic acid. libretexts.orgyoutube.com

Similarly, reacting this compound with primary or secondary amines (aminolysis) produces amides. sciencemadness.org This reaction is typically very fast and is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid (HCl) byproduct. ncert.nic.incommonorganicchemistry.com The formation of amides from acyl chlorides is a highly general and efficient protocol. hud.ac.ukcommonorganicchemistry.com

The general reactions can be summarized as follows:

| Reaction Type | Reactants | Product |

| Esterification | This compound + Alcohol (R'-OH) | 4-Methoxy-3-n-pentoxybenzoate Ester |

| Amidation | This compound + Amine (R'R''NH) | N-substituted 4-Methoxy-3-n-pentoxybenzamide |

A variety of functionalized esters and amides can be prepared, leveraging the diverse range of commercially available alcohols and amines.

| Example Alcohol/Amine | Resulting Product Class | Potential Application Area |

| Ethanol | Ethyl 4-methoxy-3-n-pentoxybenzoate | Fragrance, Specialty Solvent |

| Benzylamine | N-Benzyl-4-methoxy-3-n-pentoxybenzamide | Pharmaceutical Intermediate |

| Aniline (B41778) | N-Phenyl-4-methoxy-3-n-pentoxybenzamide (a benzanilide) | Dyes, Agrochemicals brainly.comwebsite-files.com |

| Diethylamine | N,N-Diethyl-4-methoxy-3-n-pentoxybenzamide | Agrochemical Intermediate sciencemadness.org |

| Polyethylene Glycol (PEG) | PEG-ylated Benzoate (B1203000) Ester | Drug Delivery, Biomaterials |

Building Block for Aromatic Aldehydes, Nitriles, and Anilines

Beyond ester and amide formation, this compound can be transformed into other key functional groups, expanding its utility as a synthetic building block.

Aromatic Aldehydes: A classic method for converting a benzoyl chloride to a benzaldehyde (B42025) is the Rosenmund reduction. chemicalbook.comdoubtnut.comyoutube.com This catalytic hydrogenation process utilizes a poisoned catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO4), to prevent over-reduction of the aldehyde to an alcohol. chemicalbook.comdoubtnut.com The reaction involves bubbling hydrogen gas through a solution of the acyl chloride in the presence of the catalyst. chemicalbook.com Alternative modern methods include reductions using polymethylhydrosiloxane (B1170920) (PMHS) with a palladium catalyst. msu.edu

Aromatic Nitriles: The direct conversion of a benzoyl chloride to a nitrile is not a standard one-step process. However, it can be achieved through a two-step sequence. First, the benzoyl chloride is reacted with aqueous ammonia (B1221849) to form the corresponding primary amide, 4-methoxy-3-n-pentoxybenzamide. chemguide.co.ukslideshare.net Subsequently, this amide is dehydrated using a reagent such as thionyl chloride (SOCl2), phosphorus(V) oxide (P4O10), or oxalyl chloride to yield the target nitrile, 4-methoxy-3-n-pentoxybenzonitrile. libretexts.org

Aromatic Anilines: The conversion to an aniline requires a more complex, multi-step synthetic route, typically involving a molecular rearrangement. A common pathway is the Curtius rearrangement. This process begins with the conversion of the benzoyl chloride to an acyl azide (B81097). This is often done by first hydrolyzing the benzoyl chloride to its corresponding carboxylic acid, which is then reacted with sodium azide. The resulting acyl azide can then be heated, causing it to lose nitrogen gas and rearrange to form an isocyanate. Subsequent hydrolysis of the isocyanate yields the aniline, 4-methoxy-3-n-pentoxyaniline, and carbon dioxide. It is important to note that the direct reaction of benzoyl chloride with aniline yields N-phenylbenzamide (an amide), not a new aniline. brainly.comdoubtnut.com

Utilization in the Preparation of Advanced Materials and Polymers

The reactive nature of this compound makes it a useful tool for synthesizing and modifying polymers and other advanced materials.

This compound can be used to synthesize monomers for step-growth polymerization. By reacting it with molecules containing two or more nucleophilic groups (e.g., diols, diamines, or amino-alcohols), it is possible to create monomers containing the benzoyl moiety. For instance, reaction with a diol like bisphenol A would produce a di-ester, which could then be used in transesterification reactions to form polyesters. Similarly, reaction with a diamine would produce a diamide (B1670390) monomer suitable for polyamide synthesis. The bulky and functional n-pentoxy and methoxy (B1213986) groups can impart specific properties such as solubility, thermal stability, or optical characteristics to the final polymer. For example, benzyl (B1604629) ether-protected lactide monomers have been used to create functional polylactide copolymers, demonstrating a strategy where a protected functional group is carried through polymerization. nih.gov

Natural fibers such as kenaf, sisal, bamboo, and sugar palm are increasingly used as reinforcing agents in polymer composites due to their low cost and biodegradability. kompozit.org.trnih.gov A major drawback is their hydrophilic (water-absorbing) nature, which leads to poor compatibility and adhesion with hydrophobic polymer matrices. ijrte.orgresearchgate.net

Benzoylation is a chemical treatment that effectively addresses this issue. kompozit.org.trijrte.org The process involves treating the natural fibers with benzoyl chloride, which reacts with the surface hydroxyl (-OH) groups of cellulose. eudl.eu This introduces a nonpolar benzoyl group onto the fiber surface, which decreases its hydrophilicity and improves interfacial adhesion with the polymer matrix. nih.govijrte.org The treatment typically involves a pre-treatment step where the fibers are soaked in a sodium hydroxide (B78521) (NaOH) solution to activate the hydroxyl groups. kompozit.org.trnih.goveudl.eu

| Property | Effect of Benzoylation | Reference |

| Hydrophilicity | Decreased | kompozit.org.treudl.eu |

| Fiber-Matrix Adhesion | Improved | nih.govijrte.org |

| Tensile Strength | Increased | nih.goveudl.eu |

| Thermal Stability | Increased | nih.govijrte.org |

| Water Absorption | Decreased | nih.goveudl.eu |

Using this compound for this modification could introduce additional functionality to the fiber surface, potentially enhancing properties like UV resistance or altering the surface energy in a more tailored fashion compared to simple benzoyl chloride.

Role in the Synthesis of Specific Organic Frameworks or Heterocycles

The reactivity of the acyl chloride group is also exploited in the construction of more complex molecular architectures like metal-organic frameworks and heterocyclic compounds.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules (linkers). mdpi.comresearchgate.net While benzoyl chlorides are not typically used as the primary linkers themselves, they are valuable for synthesizing or modifying them. The corresponding carboxylic acid, 4-methoxy-3-n-pentoxybenzoic acid (obtained via hydrolysis), could serve as a "monotopic" or "terminating" ligand to control crystal growth or functionalize the pore surfaces of a pre-existing MOF. More importantly, the benzoyl chloride can be used to build more complex, multitopic linkers. For example, reacting it with an amino-functionalized dicarboxylic acid linker (like 2-aminoterephthalic acid) would result in a more elaborate linker with tailored properties before it is incorporated into a MOF structure. acs.org

Heterocycles: In heterocyclic chemistry, this compound serves as a powerful acylating agent. It can be used to introduce the benzoyl group onto a nitrogen atom within a heterocyclic ring system. This is a key step in many synthetic pathways, for example, in the dearomatization of diazaheterocycles, where benzoyl chloride is used to form an N-acyliminium intermediate that can then be attacked by a nucleophile. acs.org The reaction of benzoyl chloride with amino-heterocycles is a common method for building more complex structures, often used in medicinal chemistry to generate libraries of compounds for biological screening. acs.org

Intermediates for Dyes, Perfumes, and Related Specialty Chemicals

The substituted aromatic ring of this compound makes it a relevant intermediate for specialty chemicals that rely on specific electronic and steric properties.

Dyes: Benzoyl chloride and its derivatives are important intermediates in the dye industry. chemicalbook.com The benzoyl group can be part of the chromophore system or can be used to attach to other molecules to modify the properties of a dye, such as its solubility, lightfastness, or affinity for a particular fabric. The electron-donating methoxy and pentoxy groups on this specific compound would influence the color of any resulting dye.

Perfumes and Fragrances: A primary use of benzoyl chlorides in the fragrance industry is the synthesis of benzoate esters, many of which are valuable aroma compounds. beilstein-journals.org For example, reacting this compound with various alcohols like benzyl alcohol or phenethyl alcohol would produce novel esters. The combination of the methoxy and the long-chain pentoxy groups could result in unique and complex scent profiles with potential applications in perfumery. beilstein-journals.org

Future Research Directions and Emerging Paradigms in the Chemistry of 4 Methoxy 3 N Pentoxybenzoyl Chloride

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of acyl chlorides, including 4-Methoxy-3-n-pentoxybenzoyl chloride, often relies on reagents like thionyl chloride or oxalyl chloride. youtube.com These methods, while effective, can generate significant waste and utilize hazardous materials. A primary future research directive is the development of greener synthetic pathways that adhere to the principles of green chemistry, focusing on high atom economy and the reduction of environmental impact. uniroma1.it

Future investigations should concentrate on catalytic methods that avoid stoichiometric inorganic reagents. For instance, the direct catalytic conversion of the parent carboxylic acid, 4-methoxy-3-n-pentoxybenzoic acid, to the acyl chloride using a recyclable catalyst would be a significant advancement. Research into novel catalytic systems, perhaps employing non-toxic metals or even metal-free catalysts, could lead to more sustainable production processes. One potential avenue is the exploration of processes that generate water as the only byproduct, drastically improving the environmental profile of the synthesis.

Moreover, improving the atom economy of the synthesis of the precursor, 4-methoxy-3-n-pentoxybenzoic acid, is also crucial. This could involve exploring novel synthetic routes from readily available starting materials that minimize the number of steps and the generation of waste. A Chinese patent suggests a method for preparing benzoyl chloride compounds from trichloromethyl benzene (B151609) and benzoic acid compounds using ferric oxide as a catalyst, claiming high yield and good atom economy. google.com Investigating similar catalytic approaches for substituted benzoyl chlorides like the target compound could be a fruitful area of research.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of advanced catalytic systems is intrinsically linked to sustainable synthesis. For this compound, with its two different alkoxy substituents, regioselectivity in its reactions is a key consideration. Future research should aim to discover and develop catalysts that can precisely control the reactivity of the acyl chloride group while leaving the ether linkages intact, or vice versa, depending on the desired transformation.

Catalytic systems that could be explored include:

Homogeneous Catalysts: Designing organometallic or organic catalysts that can activate the carboxylic acid precursor under mild conditions. For example, the use of phosphine-based catalysts in combination with a chlorinating agent could offer high efficiency.

Heterogeneous Catalysts: The development of solid-supported catalysts would simplify product purification and catalyst recycling, aligning with green chemistry principles. Materials such as functionalized silicas, zeolites, or metal-organic frameworks (MOFs) could be engineered to provide active sites for the chlorination reaction.

Biocatalysts: While challenging, the use of enzymes or engineered microorganisms for the synthesis of such specialty chemicals represents a long-term goal for sustainable chemistry.

A patent for the preparation of benzoyl chloride describes the use of peroxide catalysts or ultraviolet light to catalyze the liquid phase chlorination of benzaldehyde (B42025). google.com Exploring photocatalytic or radical-based methods for the synthesis of this compound from a suitable precursor could lead to novel and efficient synthetic strategies.

Advanced Mechanistic Studies using Ultrafast Spectroscopy and In Situ Monitoring

A thorough understanding of the reaction mechanisms involving this compound is fundamental to controlling its reactivity and optimizing its applications. The presence of electron-donating alkoxy groups is expected to influence the electrophilicity of the carbonyl carbon and the stability of any reaction intermediates.

Future mechanistic studies should employ advanced analytical techniques to probe reaction pathways in real-time. Ultrafast transient absorption spectroscopy , for example, can be used to detect and characterize short-lived intermediates on the femtosecond to nanosecond timescale. rsc.org This technique could provide critical insights into the kinetics and dynamics of reactions involving this compound, such as its hydrolysis, alcoholysis, or amidation. Mechanistic studies on the solvolysis of related carbamoyl (B1232498) chlorides have shown that these reactions often proceed through an SN1 mechanism. researchgate.net Similar detailed kinetic and spectroscopic studies would be invaluable for the target compound.

In situ monitoring techniques, such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR spectroscopy, can track the concentration of reactants, intermediates, and products throughout a reaction, providing a comprehensive kinetic profile. acs.org These studies would be particularly valuable for understanding the influence of the methoxy (B1213986) and n-pentoxy groups on the reaction rates and for identifying any potential side reactions. A detailed mechanistic picture, including off-cycle equilibria, has been elucidated for the reaction of acyl chlorides using a combination of spectroscopic and computational methods. rsc.org A similar comprehensive approach for this compound would be a significant contribution.

Integration of Machine Learning and AI in Predicting Reactivity and Designing Synthetic Pathways

Predicting Reactivity and Properties: ML models can be trained on large datasets of chemical reactions to predict the outcome and yield of reactions involving this compound with various nucleophiles. revvitysignals.com This predictive capability can save significant experimental time and resources by prioritizing the most promising reaction conditions.

Designing Synthetic Pathways: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this compound and its parent carboxylic acid. chemical.ai These tools can analyze vast reaction databases to identify pathways that are more sustainable or cost-effective than existing methods.

Process Optimization: AI algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize yield and minimize byproducts. mdpi.com This is particularly valuable for the industrial-scale production of specialty chemicals.

The development of AI tools specifically tailored for the chemistry of substituted aromatic compounds would be highly beneficial. These tools could learn the subtle electronic and steric effects of substituents like the methoxy and n-pentoxy groups, leading to more accurate predictions and innovative synthetic designs.

Expansion of Applications in Emerging Fields (e.g., Supramolecular Chemistry, Advanced Functional Materials)

The unique structure of this compound suggests its potential as a building block in several cutting-edge areas of chemistry.

Supramolecular Chemistry: The benzoyl chloride moiety can react with various functional groups to form larger molecules capable of self-assembly. The presence of the long n-pentoxy chain could introduce interesting packing effects and liquid crystalline properties in the resulting supramolecular structures. Research has shown that benzoyl chloride can be a key reagent in forming supramolecular complexes through noncovalent interactions. acs.org Future work could explore the use of this compound in the synthesis of novel host-guest systems, molecular capsules, or self-healing polymers.

Advanced Functional Materials: The combination of aromatic and aliphatic moieties in this compound makes it an attractive precursor for a variety of functional materials. Potential applications include:

Liquid Crystals: The rod-like shape of molecules derived from this compound could lead to liquid crystalline phases with interesting optical and electronic properties.

Functional Polymers: Incorporation of this unit into polymer chains could be used to tune properties such as solubility, thermal stability, and mechanical strength.

Organic Electronics: Derivatives of this compound could be investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components of organic field-effect transistors (OFETs), where the electronic properties can be modulated by the alkoxy substituents.

Systematic studies correlating the structure of materials derived from this compound with their functional properties will be key to unlocking their potential in these emerging fields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-methoxy-3-n-pentoxybenzoyl chloride, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution. For example, reacting 4-methoxy-3-n-pentoxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) in anhydrous dichloromethane under reflux (40–60°C) for 4–6 hours yields the acyl chloride. Catalytic AlCl₃ may enhance reactivity but risks by-product formation (e.g., diaryl ketones) if moisture is present .

- Critical Factors : Strict anhydrous conditions and reagent purity (e.g., freshly distilled oxalyl chloride) are essential to minimize hydrolysis or side reactions .

Q. How should researchers handle this compound to ensure safety and stability during experiments?

- Protocol : Use impervious nitrile gloves, tightly sealed goggles, and a respirator in well-ventilated fume hoods. Store the compound under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Avoid contact with water, alcohols, or amines, as rapid exothermic reactions may occur .

- Decontamination : Spills should be neutralized with sodium bicarbonate (NaHCO₃) and rinsed with copious water .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- Tools :

- NMR : ¹H/¹³C NMR (CDCl₃) to confirm substitution patterns (e.g., methoxy δ 3.8–4.0 ppm; pentoxy δ 1.2–1.6 ppm).

- FT-IR : Peaks at ~1770 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch) validate the acyl chloride group .

- HRMS : Monoisotopic mass (calculated: ~284.1 g/mol) ensures molecular identity .

- Challenges : Hydrolysis during analysis can skew results; use dry solvents and minimize air exposure .

Q. How do steric and electronic effects of the 3-n-pentoxy group influence acylation reactivity compared to shorter alkoxy chains?

- Mechanistic Insight : The bulky n-pentoxy group reduces electrophilicity at the carbonyl carbon, slowing nucleophilic attack. Kinetic studies using substituted benzoyl chlorides show a 20–30% decrease in acylation rates compared to methoxy or ethoxy analogs .

- Workaround : Activate the reaction with Lewis acids (e.g., BF₃·Et₂O) or use polar aprotic solvents (e.g., DMF) to enhance reactivity .

Q. What are the primary sources of data contradictions in reported synthetic yields for this compound?

- Key Variables :

- Catalyst Purity : Partially hydrolyzed AlCl₃ increases diaryl ketone by-products, reducing acyl chloride yields .

- Substrate Ratios : Excess oxalyl chloride (>1.5 equiv.) is critical for full conversion; deviations below this threshold result in unreacted benzoic acid .

Methodological Design & Troubleshooting

Q. How can researchers optimize the synthesis of amide derivatives from this compound?

- Protocol : React the acyl chloride with amines (1.2 equiv.) in dry THF at 0°C, followed by gradual warming to room temperature. Add triethylamine (1.5 equiv.) to scavenge HCl. Monitor completion by TLC (hexane:EtOAc, 7:3) .

- Pitfalls : Amine nucleophilicity impacts reaction speed; aromatic amines may require elevated temperatures (50–60°C) .

Q. What strategies mitigate hydrolysis during long-term storage or extended reactions?

- Solutions :

- Use molecular sieves (3Å) in storage vials to absorb moisture.

- Conduct reactions under inert atmosphere (Ar) with Schlenk-line techniques.

- Add stabilizing agents like DMAP (0.1 equiv.) to slow hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.